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6-Nonynoic acid

Cat. No.: B13958377
CAS No.: 56630-31-0
M. Wt: 154.21 g/mol
InChI Key: JYHVTTAHMRXBQX-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Chemistry

In the realm of modern organic chemistry, 6-nonynoic acid and other alkyne-functionalized molecules have become central to the field of "click chemistry." This area of chemistry, a term coined by K. Barry Sharpless, focuses on reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The alkyne group in this compound is a perfect participant in one of the most prominent click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org

This reaction allows for the facile and robust covalent linkage of the fatty acid to other molecules that have been tagged with an azide (B81097) group. This "bioorthogonal" chemistry—meaning it can occur in living systems without interfering with native biochemical processes—has revolutionized the way scientists can label and visualize biological molecules. nih.govacs.org

Historical Perspectives on Alkyne-Functionalized Fatty Acids in Chemical Research

Historically, the study of fatty acid metabolism and their roles in cellular processes relied heavily on the use of radioisotopes. While effective, this method presented significant safety and disposal challenges. The quest for safer and more versatile tools led to the development of fatty acid analogues that could be detected through other means.

The emergence of bioorthogonal chemistry in the early 2000s marked a turning point. wikipedia.org Researchers began to explore the incorporation of small, non-native functional groups, like azides and alkynes, into biomolecules. These groups are essentially invisible to the cell's natural machinery but can be selectively reacted with external probes. Alkyne-functionalized fatty acids, such as this compound, emerged as powerful alternatives to their radiolabeled counterparts, offering a safer and highly adaptable platform for studying lipid biology. nih.govacs.org

Current Research Landscape and Emerging Areas for this compound Investigations

The current research landscape for this compound is vibrant and expanding, with its primary application being a chemical reporter to track the metabolic fate of fatty acids. When introduced to cells or organisms, this compound is processed similarly to its natural counterparts and incorporated into more complex lipids. By subsequently introducing an azide-tagged fluorescent dye or affinity tag, researchers can visualize the localization of these lipids within cells or isolate them for further analysis. nih.govacs.org

Key areas of investigation include:

Lipid Metabolism and Trafficking: Scientists are using this compound to trace the pathways of fatty acid metabolism, including anabolic processes (building up of complex lipids) and catabolic processes like beta-oxidation. nih.gov This allows for a detailed understanding of how lipids are transported and utilized within different cellular compartments.

Protein-Lipid Interactions: By incorporating this compound into cellular lipids, it is possible to identify proteins that interact with these lipids. This is often achieved by using a photoreactive group in conjunction with the alkyne, which can be activated to covalently link the lipid to a nearby protein.

Materials Science: An emerging application for alkyne-derivatized fatty acids is in the synthesis of novel polymers. For instance, these molecules can be used to create bio-based polyols, which are then used to produce polyurethanes, demonstrating a move towards more sustainable materials.

Scope and Objectives of Academic Inquiry into this compound Chemistry and Biology

The overarching goal of research involving this compound is to unravel the intricate roles of fatty acids and lipids in health and disease. The specific objectives of academic inquiry can be summarized as follows:

Elucidating Metabolic Pathways: A primary objective is to map the metabolic networks that fatty acids traverse within a cell. This includes identifying the enzymes involved, the intermediates formed, and the final destinations of these molecules.

Identifying Novel Drug Targets: By understanding how lipid metabolism is altered in diseases such as cancer, diabetes, and neurodegenerative disorders, researchers aim to identify new protein targets for therapeutic intervention.

Developing Diagnostic Tools: The ability to trace lipid metabolism in real-time opens up possibilities for developing new diagnostic tools to detect metabolic dysregulation at early stages of disease.

Engineering Sustainable Materials: In the field of materials science, the objective is to leverage the chemical reactivity of this compound and similar molecules to create novel, bio-based polymers with unique and tunable properties.

Selected Research Applications of Alkyne-Functionalized Fatty Acids
Research AreaSpecific ApplicationKey Finding/Objective
Lipid MetabolismTracing beta-oxidation in hepatocytesAllows for detailed analysis of metabolic intermediates and pathway dynamics. nih.gov
Protein AcylationIdentifying fatty-acylated proteins in mammalian cellsProvides a more sensitive and less hazardous alternative to radioactive methods.
Lipid TraffickingVisualizing the movement of lipids between organellesOffers insights into the spatial and temporal regulation of lipid transport. acs.org
Materials ScienceSynthesis of bio-based polyols for polyurethanesDemonstrates the potential for creating sustainable polymers from renewable resources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B13958377 6-Nonynoic acid CAS No. 56630-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56630-31-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

non-6-ynoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11)

InChI Key

JYHVTTAHMRXBQX-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCC(=O)O

Origin of Product

United States

Systematic Chemical Nomenclature and Classification of 6 Nonynoic Acid

IUPAC Nomenclature Principles Applied to Long-Chain Alkynoic Acids

The systematic naming of 6-nonynoic acid is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds. wikipedia.org These rules provide a standardized method for creating unambiguous names from which the chemical structure can be derived. cuyamaca.edu For a long-chain alkynoic acid like this compound, the naming process follows several key principles.

First, the parent hydrocarbon chain containing both the carboxylic acid functional group and the carbon-carbon triple bond (alkyne) is identified. In this case, the longest chain consists of nine carbon atoms, making it a derivative of nonane. uiuc.edu

The numbering of the carbon chain begins at the carboxyl carbon, which is assigned as carbon-1 (C1). cuyamaca.eduuiuc.edu This is because the carboxylic acid group has a higher priority than the alkyne group in the IUPAC system of nomenclature. pressbooks.pub

The presence of the carboxylic acid is indicated by replacing the "-e" at the end of the parent alkane name with the suffix "-oic acid". uiuc.edusiyavula.com Therefore, a nine-carbon saturated carboxylic acid would be named nonanoic acid.

The triple bond is indicated by changing the "-an-" infix of the parent alkane name to "-yn-". siyavula.com The position of this triple bond is specified by a number preceding the "-yn-" infix. This number corresponds to the lower-numbered carbon atom of the two carbons involved in the triple bond. For this compound, the triple bond is between the sixth and seventh carbon atoms, hence the designation "6-yn".

Combining these principles, the IUPAC name for the compound is non-6-ynoic acid . nih.gov However, it is commonly referred to as this compound.

Classification within Unsaturated Fatty Acids and Related Lipid Classes in Research Contexts

This compound is classified as an unsaturated fatty acid. nih.gov Fatty acids are carboxylic acids with long hydrocarbon chains, and they are fundamental components of lipids. libretexts.org The classification of fatty acids is often based on the length of the carbon chain and the presence or absence of carbon-carbon double or triple bonds. utah.edubyjus.com

Fatty acids with no double or triple bonds are termed saturated, while those with one or more such bonds are unsaturated. libretexts.org this compound, with its nine-carbon chain and one triple bond, is specifically a monounsaturated fatty acid. It is also considered a medium-chain fatty acid, a category that typically includes fatty acids with 6 to 12 carbon atoms. nih.govbyjus.comresearchgate.net

In the context of lipid research, this compound and other alkynoic acids are often used as analogs of naturally occurring fatty acids. The triple bond introduces a degree of rigidity and unique chemical reactivity compared to the more common double bonds found in oleic or linoleic acid. This makes them valuable tools for studying various biological processes involving fatty acid metabolism and interaction with enzymes. For instance, alkynoic fatty acids can act as mechanism-based inhibitors of enzymes like fatty acid desaturases. The introduction of a triple bond can also serve as a chemical handle for "click chemistry" reactions, enabling the attachment of fluorescent probes or other reporter molecules for tracking the fatty acid within biological systems.

Structural Isomerism and Comparative Analysis with Related Chemical Entities for Research Purposes

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. ck12.org For this compound, with the molecular formula C9H14O2, several types of structural isomerism are possible, primarily positional and functional group isomerism. nih.govdocbrown.info

Positional Isomerism: The most closely related structural isomers of this compound are its positional isomers, where the location of the triple bond is different along the carbon chain. Examples include:

2-Nonynoic acid

3-Nonynoic acid

4-Nonynoic acid

5-Nonynoic acid

7-Nonynoic acid

8-Nonynoic acid

The position of the alkyne group significantly influences the chemical and physical properties of the molecule. For example, the acidity of the terminal alkyne in 8-nonynoic acid (a terminal alkyne) makes it more reactive in certain reactions, such as coupling reactions, compared to the internal alkyne of this compound. The proximity of the triple bond to the carboxylic acid group, as in 2-nonynoic acid, can affect the electronic properties of both functional groups and influence its reactivity and biological activity.

Functional Group Isomerism: Other structural isomers of C9H14O2 exist with different functional groups. These can include molecules with two double bonds (dienoic acids), cyclic structures, or other arrangements of atoms. For instance, (E,E)-2,4-nonadienoic acid is a functional group isomer.

Comparative Analysis for Research: In a research context, the choice of a specific nonynoic acid isomer is critical. For example, researchers synthesizing derivatives for potential therapeutic applications might choose an isomer where the triple bond is sterically accessible for further chemical modification. mdpi.com The different spatial arrangements of these isomers can lead to different binding affinities for enzyme active sites.

Below is a comparative table of some positional isomers of nonynoic acid:

Isomer Name Molecular Formula CAS Number Key Structural Feature
2-Nonynoic acidC9H14O21846-70-4Triple bond conjugated with the carboxyl group.
This compoundC9H14O256630-31-0Internal triple bond.
8-Nonenoic acidC9H16O231642-67-8Terminal double bond.

The related alkene, 6-nonenoic acid, also serves as an important comparative entity. nih.gov The cis or trans geometry of the double bond in alkenoic acids introduces another level of structural diversity and affects the molecule's shape and physical properties, such as melting point and membrane fluidity, which is a key consideration in lipid research. ck12.org

Advanced Synthetic Methodologies for 6 Nonynoic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Precursors for 6-Nonynoic Acid Synthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comasianpubs.org By disconnecting key bonds in the target molecule, potential synthetic pathways can be envisioned. For this compound, two primary retrosynthetic disconnections can be considered, leading to logical and strategic precursors.

The first disconnection breaks the C5-C6 bond, which is the single bond adjacent to the alkyne. This leads to two key synthons: a five-carbon electrophile containing a carboxylic acid or a protected derivative, and a four-carbon nucleophile containing the terminal alkyne. A plausible synthetic equivalent for the electrophilic synthon is a 5-halopentanoic acid derivative, while the nucleophilic synthon can be derived from 1-butyne.

A second strategic disconnection can be made at the C7-C8 bond of the propyl group attached to the alkyne. This approach suggests a six-carbon building block containing both the carboxylic acid and the alkyne functionalities, and a three-carbon electrophile. A suitable precursor for the six-carbon unit would be a protected 5-hexynoic acid, which can be alkylated with a propyl halide.

Based on these analyses, the following strategic precursors for the synthesis of this compound can be identified:

1-Heptyne (B1330384) and Carbon Dioxide: This is a direct approach where the terminal alkyne of 1-heptyne is carboxylated.

5-Halopentanoic acid derivatives and 1-Butyne: This involves the coupling of a five-carbon electrophile with a four-carbon nucleophile.

A protected 5-hexynoic acid and a propyl halide: This strategy involves the alkylation of a smaller alkynoic acid.

These precursors offer different advantages in terms of availability, cost, and the potential for introducing functional group diversity in the final product.

Evolution of Synthetic Strategies for Alkynoic Acids

The synthesis of alkynoic acids has evolved significantly over the years, moving from classical methods to more sophisticated and selective modern techniques.

Conventional Approaches and their Modern Adaptations

Historically, the synthesis of alkynoic acids relied on robust and straightforward, yet often harsh, methodologies. A primary conventional approach involves the alkylation of acetylides followed by oxidation . In this method, a terminal alkyne is deprotonated with a strong base to form a nucleophilic acetylide, which is then reacted with an alkyl halide. The resulting alkyne can then be oxidized to the corresponding carboxylic acid.

Another classical method is the carboxylation of terminal alkynes . This involves the reaction of a metal acetylide (typically a Grignard or lithium derivative) with carbon dioxide. nih.govresearchgate.net While effective, this method can be limited by the reactivity of the organometallic species and potential side reactions.

Modern adaptations of these conventional approaches have focused on improving efficiency, selectivity, and functional group tolerance. For instance, the development of milder bases and more sophisticated protecting group strategies has enhanced the utility of acetylide alkylation. Similarly, advancements in organometallic chemistry have led to more controlled and higher-yielding carboxylation reactions.

Development of Chemo- and Regioselective Synthesis Routes

A significant advancement in the synthesis of alkynoic acids has been the development of chemo- and regioselective methods. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a chemical bond formation. researchgate.netrsc.orgmdpi.commdpi.com

In the context of this compound, a key challenge is to selectively introduce the carboxylic acid at the desired position without affecting the alkyne or other potential functional groups. Modern synthetic methods have addressed this challenge through the use of catalysts and carefully designed reagents that can distinguish between different reactive sites in a molecule.

For example, transition metal-catalyzed reactions can exhibit high levels of chemo- and regioselectivity. researchgate.netrsc.orgmdpi.commdpi.com The choice of metal, ligand, and reaction conditions can be fine-tuned to direct the reaction to a specific site, enabling the synthesis of complex alkynoic acids with high precision.

Development of Novel Synthetic Pathways to this compound

The quest for more efficient and sustainable synthetic methods has led to the development of novel pathways for the synthesis of this compound and its derivatives. These modern approaches often utilize catalytic systems and multi-component reactions to achieve high levels of complexity in a single step.

Catalytic Methodologies (e.g., Transition Metal-Mediated Couplings, Olefin Metathesis)

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the preparation of alkynoic acids is no exception. mdpi.comnih.govudel.edu

Transition Metal-Mediated Couplings: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction can be adapted for the synthesis of this compound precursors by coupling a suitable halo-acid derivative with a terminal alkyne. The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it an attractive modern method. organic-chemistry.org

Olefin Metathesis: Olefin metathesis is a versatile reaction that involves the redistribution of carbon-carbon double bonds. organic-chemistry.orgwikipedia.org While not directly forming the alkyne, olefin metathesis can be used to synthesize complex precursors that can then be converted to alkynoic acids. For example, a ring-closing metathesis (RCM) reaction could be employed to form a cyclic olefin, which can then be oxidatively cleaved to a dicarboxylic acid. Subsequent selective reduction and further manipulation could lead to this compound.

Multi-Component Reactions for Alkyne Formation

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.org MCRs are highly atom-economical and can rapidly generate molecular complexity.

Derivatization Strategies for this compound Analogs

This compound, with its terminal alkyne and carboxylic acid functionalities, serves as a versatile scaffold for the synthesis of a diverse array of molecular probes and materials. The strategic modification of this compound allows for its application in various scientific fields, from chemical biology to materials science.

The terminal alkyne group of this compound is a key functional handle for its use in bioorthogonal chemistry. This field of chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The alkyne group, being largely absent in biological systems, provides an orthogonal reactive site for specific ligation with an azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". hilarispublisher.com

Fatty acid analogs containing bioorthogonal handles are crucial tools for investigating lipid metabolism, trafficking, and protein lipidation. acs.org By incorporating an alkyne group, as in this compound, into fatty acid analogs, researchers can track their metabolic fate within cells. acs.org These "clickable" fatty acids can be introduced to cells and, after incorporation into various lipids, can be visualized or captured by reacting them with a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, that bears a complementary azide (B81097) group. nih.govrockefeller.edu

The synthesis of such probes typically involves the activation of the carboxylic acid of this compound, for example, as an N-hydroxysuccinimide (NHS) ester, followed by coupling with a desired reporter molecule or a linker for further functionalization.

Table 1: Examples of Bioorthogonal Probes Derived from Alkyne-Functionalized Fatty Acids

Probe TypeReporter GroupApplication
Fluorescent ProbeAzide-functionalized fluorophore (e.g., TAMRA-azide)Imaging of lipid localization and dynamics in cells.
Affinity ProbeAzide-functionalized biotinIdentification and enrichment of lipid-binding proteins.
Drug Delivery VehicleAzide-functionalized drug molecule or carrierTargeted delivery of therapeutics to specific cellular compartments.

This table presents conceptual examples of probes that can be synthesized from this compound or similar alkyne-containing fatty acids for bioorthogonal applications.

The dual functionality of this compound, possessing both a reactive alkyne and a polar carboxylic acid group, makes it a valuable building block for the development of advanced materials. The carboxylic acid can be used to anchor the molecule to surfaces or to initiate polymerization, while the alkyne group provides a site for post-synthetic modification via click chemistry.

One application is in the surface functionalization of nanoparticles and other materials. The carboxylic acid group can bind to metal oxide surfaces, creating a self-assembled monolayer. The exposed alkyne groups on the surface can then be used to attach other molecules, such as polymers, biomolecules, or dyes, to tailor the surface properties for specific applications like sensing, catalysis, or biomedical implants. nih.govmdpi.com For instance, the functionalization of titanium surfaces, commonly used in medical implants, with molecules bearing carboxylic acid groups can influence cellular adhesion and osteogenic differentiation. nih.govmdpi.com

In polymer synthesis, ω-functionalized nonanoic acids are valuable monomers for the preparation of polyamides and polyesters with specific properties. acs.orgmdpi.com While not this compound itself, the principles apply. The carboxylic acid can participate in condensation polymerization, and the alkyne group can be preserved as a pendant group along the polymer chain. These alkyne-functionalized polymers can then be cross-linked or further modified using click chemistry to create functional polymer networks, hydrogels, or coatings.

Table 2: Potential Applications of this compound in Materials Science

Application AreaFunctionalization StrategyPotential Material Properties
Surface ModificationAnchoring via carboxylic acid; subsequent click reaction on alkyne.Tunable wettability, biocompatibility, specific ligand binding.
Polymer SynthesisUse as a monomer in condensation polymerization.Polymers with pendant alkyne groups for cross-linking or functionalization.
Nanoparticle FunctionalizationCoating of nanoparticles via carboxylic acid attachment.Stable and functionalized nanoparticles for drug delivery or imaging. mdpi.comresearchgate.net

This table outlines potential applications based on the known reactivity of the functional groups of this compound and related compounds.

The synthesis of chiral derivatives of this compound is of interest for stereochemical studies and for applications where stereochemistry is crucial, such as in the development of chiral materials or in probing biological systems with stereospecific interactions. Asymmetric synthesis methodologies can be employed to introduce chirality into the this compound backbone.

One approach is the asymmetric hydrogenation of a precursor containing a carbon-carbon double bond at a specific position. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can lead to the enantioselective reduction of the double bond, yielding a chiral saturated carbon center.

Alternatively, chiral centers can be introduced through the asymmetric alkylation of a suitable precursor. For example, the deprotonation of a derivative of this compound at the carbon adjacent to the alkyne could be followed by reaction with an electrophile in the presence of a chiral ligand to induce stereoselectivity. General methods for the enantioselective synthesis of β-amino acids, for instance, have been developed using chiral catalysts and auxiliaries, and similar principles could be applied to introduce chirality into the this compound structure. hilarispublisher.com

The synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, often involves intramolecular cyclization reactions where the stereochemistry is controlled by a chiral catalyst or auxiliary. mdpi.com These strategies could be adapted to synthesize chiral cyclic derivatives of this compound.

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

The efficient synthesis of this compound and its derivatives on a research scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side products. Key parameters to consider include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

For reactions involving the alkyne group, such as coupling reactions or cycloadditions, the choice of catalyst is critical. For example, in copper-catalyzed azide-alkyne cycloadditions, the ligand used to stabilize the copper(I) catalyst can significantly impact the reaction rate and efficiency.

In the synthesis of this compound itself, which can be prepared through various routes, such as the alkylation of a smaller alkyne with a halo-acid derivative, optimization would involve screening different bases, solvents, and reaction temperatures. Phase-transfer catalysts can also be employed to improve the efficiency of reactions between reactants in different phases.

Statistical methods like Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously. This approach allows for the identification of optimal conditions with a minimal number of experiments.

Table 3: Key Parameters for Optimization of this compound Synthesis and Derivatization

Reaction TypeKey Parameters to OptimizeExample of Optimization Goal
Alkyne AlkylationBase, Solvent, Temperature, Leaving GroupMaximize yield of this compound.
EsterificationCatalyst (acid or base), Dehydrating agent, TemperatureAchieve high conversion to the desired ester derivative.
Click Chemistry (CuAAC)Copper source, Ligand, Solvent, TemperatureMaximize yield and minimize reaction time for bio-conjugation.
PolymerizationMonomer concentration, Catalyst, Temperature, TimeControl molecular weight and polydispersity of the resulting polymer.

This table provides a general guide to the parameters that are typically optimized for common reactions involving this compound and its derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for minimizing the environmental impact of chemical research and production. researchgate.net This involves the use of renewable starting materials, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes. acs.orgscienceopen.commdpi.com

One key aspect of green chemistry is the choice of solvent. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents such as water, supercritical fluids, or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental footprint of a synthesis. mdpi.com Solvent-free reactions, where possible, are an even more sustainable option.

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with high efficiency and selectivity under mild conditions, which reduces energy consumption and waste generation. The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to synthesis. For instance, enzymatic methods have been developed for the synthesis of various chiral amino acids and other valuable chemicals. rsc.org

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, should also be considered. Reaction pathways that involve fewer steps and generate minimal byproducts are preferred. For example, the direct conversion of alkynes to carboxylic acids through oxidative cleavage is a more atom-economical approach compared to multi-step sequences. chemistrysteps.com

Table 4: Green Chemistry Strategies for this compound Synthesis

This table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Reactivity and Mechanistic Investigations of 6 Nonynoic Acid

Reactivity Profile of the Terminal Alkyne Moiety

The terminal alkyne in 6-nonynoic acid is characterized by its sp-hybridized carbon atoms and the presence of two π bonds. This electronic structure dictates its reactivity, allowing it to act as both a nucleophile and, under certain conditions, an electrophile.

Electrophilic addition reactions are a hallmark of unsaturated hydrocarbons like alkynes. wikipedia.org In these reactions, the π electrons of the triple bond attack an electrophile, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne of this compound typically follows Markovnikov's rule. libretexts.orgchemistrysteps.com The initial protonation of the alkyne by the hydrogen halide occurs at the terminal carbon, leading to the formation of a more substituted vinyl cation. Subsequent attack by the halide ion results in the formation of a vinyl halide. If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com

The regioselectivity of this reaction is driven by the formation of the more stable carbocation. However, in the presence of peroxides, the hydrobromination of terminal alkynes can proceed via an anti-Markovnikov addition through a free-radical mechanism. libretexts.orgjove.com This yields the 1-bromoalkene as a mixture of E and Z isomers. libretexts.org

Hydration: The hydration of the terminal alkyne in this compound can also proceed via two different regiochemical pathways, leading to either a ketone or an aldehyde.

Markovnikov Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (e.g., HgSO₄), the hydration of the terminal alkyne follows Markovnikov's rule. youtube.comlibretexts.orgmasterorganicchemistry.com The initial addition of water across the triple bond forms an enol intermediate, where the hydroxyl group is attached to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. youtube.comlibretexts.org

Anti-Markovnikov Hydration: To achieve anti-Markovnikov hydration and produce an aldehyde, a hydroboration-oxidation sequence is employed. youtube.comlibretexts.org The use of a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition to the alkyne. libretexts.org The borane adds to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the corresponding aldehyde. youtube.comlibretexts.org

Table 1: Regioselectivity in Electrophilic Addition to this compound's Alkyne

Reaction Reagents Regioselectivity Product
Hydrohalogenation HX (e.g., HCl, HBr) Markovnikov 7-halo-6-nonenoic acid
Hydrobromination HBr, Peroxides Anti-Markovnikov 6-bromo-6-nonenoic acid
Hydration H₂O, H₂SO₄, HgSO₄ Markovnikov 7-oxo-nonanoic acid (a ketone)

While less common than electrophilic additions for simple alkynes, nucleophilic additions can occur, particularly when the alkyne is activated by an electron-withdrawing group or when a strong nucleophile is used. quora.commsu.edu The sp-hybridized carbons of the alkyne are more electrophilic than their sp²-hybridized counterparts in alkenes. msu.edu

A key reaction involving the terminal alkyne of this compound is its deprotonation to form an acetylide anion. The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. libretexts.orgalfa-chemistry.comlibretexts.org This resulting acetylide is a potent nucleophile. msu.edulibretexts.org

This acetylide anion can then participate in nucleophilic addition reactions with various electrophiles, most notably carbonyl compounds. For instance, it can add to aldehydes and ketones to form propargyl alcohols after protonation. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation.

Table 2: Nucleophilic Addition of the Acetylide of this compound

Electrophile Product after Protonation
Aldehyde (R'CHO) A secondary propargyl alcohol
Ketone (R'₂CO) A tertiary propargyl alcohol
Epoxide A γ-hydroxy alkyne

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of molecules like this compound. The presence of both a terminal alkyne and a carboxylic acid group allows for a diverse range of transformations, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira, Heck-type) for Elongation and Functionalization

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. For this compound, the terminal alkyne moiety is a prime site for such transformations.

The Sonogashira coupling reaction is a prominent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The catalytic cycle is understood to involve two independent cycles for palladium and copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the coupled product and regenerates the palladium(0) catalyst. While specific examples involving this compound are not extensively documented in readily available literature, its behavior as a terminal alkyne suggests it would be a suitable substrate for Sonogashira coupling, allowing for the introduction of various aryl and vinyl groups at the terminus of the nine-carbon chain.

Heck-type reactions involve the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While the canonical Heck reaction involves an alkene, variations and related reactions can be envisaged for the functionalization of alkynic compounds. The intramolecular Mizoroki-Heck reaction, for instance, is a powerful tool for constructing cyclic systems. chim.it For a molecule like this compound, derivatization to introduce an appropriate halide could enable intramolecular cyclization or intermolecular coupling reactions, leading to the formation of substituted alkenes. The reaction mechanism generally involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the unsaturated bond, and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org

Table 1: Overview of Cross-Coupling Reactions Applicable to this compound
ReactionCatalyst SystemTypical Reactants for this compoundBond Formed
Sonogashira CouplingPd(0) complex, Cu(I) co-catalyst, Amine baseAryl/Vinyl HalidesC(sp)-C(sp2)
Heck-type ReactionPd(0) or Pd(II) catalyst, Base(After derivatization) Unsaturated HalidesC(sp2)-C(sp2)

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the alkyne, leading to the formation of functionalized alkenes.

Hydrosilylation of the terminal alkyne in this compound would involve the addition of a silicon-hydride bond across the carbon-carbon triple bond to furnish a vinylsilane. This transformation is commonly catalyzed by transition metal complexes, with ruthenium-based catalysts showing notable efficiency for the hydrosilylation of terminal alkynes. rsc.orgnih.govfigshare.comnih.gov The regioselectivity of the addition is a key aspect, with some ruthenium catalysts favoring the formation of α-vinylsilanes from terminal alkynes. nih.govfigshare.com The reaction mechanism is believed to proceed through the oxidative addition of the silane (B1218182) to the metal center, followed by insertion of the alkyne and subsequent reductive elimination.

Hydroboration of alkynes involves the addition of a boron-hydrogen bond across the triple bond. wikipedia.org The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is often employed to achieve mono-hydroboration of terminal alkynes with high regioselectivity, placing the boron atom at the terminal carbon. wikipedia.orgorganic-chemistry.org The resulting vinylborane (B8500763) is a versatile intermediate that can be further transformed, for example, through oxidation to yield aldehydes or ketones. The hydroboration reaction typically proceeds via a concerted, syn-addition mechanism. organic-chemistry.org

Table 2: Hydrofunctionalization Reactions of the Alkyne Moiety in this compound
ReactionTypical ReagentsCatalyst/ConditionsPrimary Product Type
HydrosilylationHydrosilanes (e.g., HSiEt3)Ruthenium complexesVinylsilane
HydroborationBoranes (e.g., 9-BBN)Typically catalyst-freeVinylborane

Carboxylation and Carbonylation Reactions

Carboxylation of the terminal alkyne in this compound with carbon dioxide would lead to the formation of a dicarboxylic acid. Transition metal-catalyzed carboxylation of terminal alkynes has been achieved using copper and silver catalysts under mild conditions. ingentaconnect.comingentaconnect.com These reactions often proceed in the presence of a weak base. ingentaconnect.com Photocatalytic methods for the carboxylation of terminal alkynes with CO2 have also been developed using metal-porphyrin frameworks. acs.org A direct, transition-metal-free carboxylation of terminal alkynes using cesium carbonate as the base has also been reported. rsc.org

Carbonylation reactions involve the introduction of a carbonyl group (CO). The carbonylation of alkynes can be catalyzed by various transition metals, including palladium, and can lead to the formation of α,β-unsaturated carboxylic acid derivatives. nih.govresearchgate.netchimia.chrsc.org The reaction of a terminal alkyne with carbon monoxide and a nucleophile, such as an alcohol, in the presence of a palladium catalyst can yield an acrylate (B77674) derivative. youtube.com

Free Radical Reactions and Oxidative Transformations of this compound

The unsaturated nature of the alkyne in this compound makes it susceptible to free radical additions. wikipedia.org These reactions are typically initiated by the generation of a radical species, which then adds to the triple bond. The resulting vinyl radical can then abstract an atom from another molecule to propagate the radical chain. The regioselectivity of the initial radical addition often results in the formation of the more stable radical intermediate.

Oxidative transformations can target the alkyne functionality. Strong oxidizing agents like ozone or potassium permanganate (B83412) can lead to the oxidative cleavage of the carbon-carbon triple bond. pressbooks.publibretexts.orgarkat-usa.orgmasterorganicchemistry.com For a terminal alkyne like this compound, this would result in the formation of a carboxylic acid with one less carbon atom and carbon dioxide. pressbooks.publibretexts.orgyoutube.com

Mechanistic Studies of Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid moiety of this compound readily undergoes esterification and amidation .

The esterification of carboxylic acids is a reversible reaction, and kinetic studies on the esterification of unsaturated fatty acids have provided insights into the reaction mechanism. emerald.comresearchgate.net The acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the ester. emerald.com Kinetic models have been developed to describe the rates of these reactions, with activation energies determined for various unsaturated fatty acids. researchgate.net

Biochemical and Biological Interactions of 6 Nonynoic Acid in Model Systems

Biosynthesis and Natural Occurrence of Alkynoic Acids in Select Organisms

The natural occurrence and biosynthetic pathways of 6-nonynoic acid have not been extensively documented in scientific literature. While a wide variety of fatty acids are found in nature, the presence of a carbon-carbon triple bond (alkyne group) is relatively rare in biological systems. Some organisms, however, are known to produce acetylenic fatty acids. For instance, the first characterized acetylenic fatty acid, tariric acid (6-octadecynoic acid), was isolated from the plant Picramnia tariri.

The biosynthesis of these unique fatty acids often involves modifications of common fatty acids by specialized enzymes. Desaturase enzymes, which typically introduce double bonds into fatty acid chains, can, in some cases, catalyze the further removal of hydrogen atoms from an existing double bond to form a triple bond. These enzymes are referred to as acetylenases. To date, no specific acetylenase has been identified that produces a triple bond in the mid-chain position of a C18 fatty acid, which would be a potential precursor for a compound like this compound through subsequent chain shortening.

While the direct biosynthesis of this compound remains unelucidated, it is conceivable that it could be formed as a metabolic byproduct of the breakdown of longer-chain alkynoic fatty acids. However, without direct observational data in any organism, its natural occurrence is considered speculative.

Enzymatic Transformations and Metabolic Fates in In Vitro and In Vivo Model Organisms

The metabolic fate of this compound in biological systems is presumed to follow the general pathways of fatty acid metabolism, including elongation, desaturation, and oxidation. The presence of the triple bond, however, may influence the efficiency and products of these enzymatic reactions.

Fatty acid elongation is a process that extends the carbon chain of a fatty acid by two-carbon units. This occurs in both the endoplasmic reticulum (microsomal system) and mitochondria. The microsomal system, which is generally more active, utilizes malonyl-CoA as the two-carbon donor. It is plausible that this compound could serve as a substrate for elongase enzymes, leading to the formation of longer-chain alkynoic acids.

Desaturation, the introduction of double bonds into the fatty acid chain, is another critical metabolic transformation. This process is carried out by desaturase enzymes located in the endoplasmic reticulum. These enzymes require molecular oxygen, NADH, and cytochrome b5. While desaturases typically act on saturated and monounsaturated fatty acids, their activity on an alkynoic acid like this compound is not well-characterized. It is possible that the triple bond could either inhibit the enzyme or be acted upon to create further unsaturation.

Metabolic Pathway Cellular Location Key Enzymes/Components Potential Outcome for this compound
Elongation Endoplasmic Reticulum, MitochondriaElongases, Malonyl-CoA (microsomal), Acetyl-CoA (mitochondrial)Formation of 11-dodecynoic acid, 13-tetradecynoic acid, etc.
Desaturation Endoplasmic ReticulumDesaturases (e.g., Δ9, Δ6, Δ5), O₂, NADH, Cytochrome b5Formation of polyunsaturated alkynoic acids or potential inhibition of desaturase activity.

This table outlines the potential elongation and desaturation pathways for this compound based on general fatty acid metabolism.

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into two-carbon acetyl-CoA units. This process occurs in the mitochondria and peroxisomes. The standard beta-oxidation of a saturated fatty acid involves a cycle of four enzymatic reactions. For unsaturated fatty acids, additional enzymes like isomerases and reductases are required to handle the double bonds.

The triple bond in this compound presents a unique challenge for the enzymes of beta-oxidation. It is hypothesized that the triple bond would need to be reduced to a double or single bond before beta-oxidation could proceed efficiently. The specific enzymes capable of this reduction in the context of fatty acid metabolism have not been fully identified. If beta-oxidation were to proceed, it would theoretically yield acetyl-CoA and shorter-chain fatty acids.

Alpha-oxidation is an alternative pathway that removes a single carbon atom from the carboxyl end of a fatty acid. This process is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, which cannot undergo direct beta-oxidation. Alpha-oxidation occurs in the peroxisomes and involves the hydroxylation of the alpha-carbon, followed by decarboxylation. It is plausible that if this compound were a poor substrate for beta-oxidation, it could be metabolized via alpha-oxidation, resulting in the formation of 5-octynoic acid.

Oxidation Pathway Cellular Location Key Features Potential Metabolites of this compound
Beta-Oxidation Mitochondria, PeroxisomesSequential removal of two-carbon units.Acetyl-CoA, shorter-chain alkynoic acids (if triple bond is reduced).
Alpha-Oxidation PeroxisomesRemoval of a single carbon atom from the carboxyl end.5-Octynoic acid.

This table summarizes the potential oxidative fates of this compound.

The interaction of this compound with specific enzymes involved in fatty acid metabolism is a key area of interest.

Fatty Acid Synthases (FAS): These are complex enzymes responsible for the de novo synthesis of fatty acids. In animals, a single multifunctional polypeptide (FAS I) carries out all the catalytic steps. While FAS is primarily involved in synthesis, the binding of various fatty acids can allosterically regulate its activity. It is possible that this compound could act as a feedback inhibitor of FAS, similar to other fatty acids. The alkynoic group might confer specific binding properties.

Desaturases: As mentioned, these enzymes introduce double bonds. The triple bond of this compound could interact with the active site of a desaturase in several ways. It might be a substrate for further desaturation, or it could act as a competitive or irreversible inhibitor by binding to the enzyme's active site. The rigid, linear structure imposed by the triple bond would likely influence its fit within the enzyme's substrate-binding pocket.

Interactions with Biological Macromolecules (Non-Clinical Context)

In the bloodstream, fatty acids are primarily transported by binding to serum albumin. Studies with medium-chain fatty acids have shown that they bind to multiple sites on human serum albumin. The binding affinity generally increases with the length of the carbon chain. It is expected that this compound, as a nine-carbon fatty acid, would bind to albumin, facilitating its transport and distribution in an aqueous environment.

The binding of fatty acids to proteins is not limited to transport. Fatty acids can also act as allosteric modulators, binding to a site on an enzyme distinct from the active site and altering its conformation and activity. Given that medium-chain fatty acids can act as signaling molecules and modulate the activity of various proteins, it is conceivable that this compound could have similar effects. Its unique triple bond might lead to specific interactions with certain protein targets, potentially influencing metabolic pathways or signaling cascades in a non-clinical, experimental context.

Macromolecule Type of Interaction Potential Consequence
Serum Albumin Non-covalent binding in hydrophobic pocketsTransport and solubilization in aqueous environments.
Enzymes (e.g., synthases, kinases) Allosteric modulationAlteration of enzyme activity, influencing metabolic fluxes.
Nuclear Receptors Ligand bindingPotential modulation of gene expression (speculative).

This table illustrates the potential interactions of this compound with biological macromolecules based on the behavior of similar fatty acids.

Incorporation into Lipid Membranes and Membrane Perturbation Analysis

As a medium-chain fatty acid analogue, this compound is anticipated to incorporate into cellular lipid membranes, a process common to fatty acids that are essential for maintaining membrane structure and function. The insertion of exogenous fatty acids can modulate the physical properties of the lipid bilayer, including its fluidity, thickness, and permeability. frontiersin.orgnih.gov Research on similar medium-chain fatty acids (MCFAs) provides a framework for understanding the potential effects of this compound.

Studies using tethered bilayer lipid membranes (tBLMs) derived from E. coli have shown that MCFAs like capric acid (C10) and lauric acid (C12) can disrupt membrane integrity. mdpi.com These fatty acids increase the ionic permeability of the membrane, with the shorter-chain capric acid generally causing a larger disruption. mdpi.com The insertion of single-chain amphiphiles like fatty acids can induce positive curvature in the membrane, leading to structural perturbations. mdpi.com

Furthermore, the degree of unsaturation in a fatty acid's acyl chain influences its effect on the membrane. nih.govrsc.org Cis-unsaturated fatty acids are known to have a fluidizing effect, decreasing the gel-to-fluid phase transition temperature of phospholipid bilayers. frontiersin.org While this compound contains a triple bond (alkyne) rather than a double bond (alkene), this rigid, linear unsaturated structure is expected to introduce a kink in the acyl chain, thereby disordering the lipid packing and increasing membrane fluidity. nih.gov This perturbation can affect the function of embedded membrane proteins, a mechanism explored in studies of how poly-unsaturated fatty acids alter the function of gramicidin (B1672133) A channels. nih.govrsc.org The increased disorder is localized primarily in the center of the bilayer. nih.gov

Table 1: Effects of Various Fatty Acids on Lipid Bilayer Properties
Fatty Acid TypeExample(s)Observed Effect on Lipid BilayerPotential Implication of this compound
Medium-Chain Saturated Fatty AcidsCapric acid (C10), Lauric acid (C12)Increase ionic permeability and structural disruption, particularly in bacterial membranes. mdpi.comAs a C9 unsaturated fatty acid, it would likely be incorporated into the bilayer, disordering lipid packing and increasing fluidity and permeability.
Unsaturated Fatty Acids (mono- and poly-)Oleic acid (C18:1), Docosahexaenoic acid (DHA; C22:6)Decrease phase transition temperature (fluidizing effect) and increase bilayer elasticity. frontiersin.orgnih.gov

Nucleic Acid Interactions and DNA/RNA Modification

Currently, there is no significant evidence in the scientific literature to suggest that this compound directly interacts with or modifies nucleic acids such as DNA and RNA in a biological context. Its primary roles are associated with lipid metabolism and its utility as a chemical probe for studying proteins and lipids.

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization Studies in Model Cell Lines

The entry of this compound into cells is governed by the general mechanisms established for fatty acid uptake. This is not a simple process of passive diffusion for all fatty acids but rather an active, energy-dependent process involving multiple pathways. plos.org The specific mechanism utilized can vary significantly between different cell types, such as HeLa, A549, and 1321N1 cells. plos.org

Key pathways involved in the endocytosis of fatty acids and other molecules include:

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits at the plasma membrane.

Caveolae-mediated endocytosis: Utilizes flask-shaped membrane invaginations rich in caveolin proteins.

Macropinocytosis: A non-selective process involving the engulfment of extracellular fluid. nih.gov

Clathrin- and caveolae-independent endocytosis: A group of less-characterized pathways. nih.gov

Pharmacological inhibitors are often used in research to dissect which of these pathways is dominant for a particular substance in a specific cell line. plos.org For instance, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while genistein (B1671435) can block caveolin-mediated pathways. plos.org

Once inside the cell, fatty acid analogues are subject to intracellular trafficking. nih.govnih.gov As a fatty acid, this compound is recognized by cellular machinery and is expected to be trafficked to specific organelles. A primary destination is the endoplasmic reticulum, where fatty acid transport proteins (FATPs) and acyl-CoA synthetases are located. nih.gov These enzymes activate fatty acids by converting them to their acyl-CoA esters, effectively trapping them inside the cell and priming them for metabolic processes. researchgate.net From the endoplasmic reticulum, these activated fatty acids can be incorporated into complex lipids or trafficked to other organelles, including mitochondria for β-oxidation or lipid droplets for storage. mdpi.com Studies using fluorescently-labeled fatty acids like BODIPY® FL-C16 have shown their incorporation into compartments such as fatty acid-induced microbodies in algae. mdpi.com Similarly, alkyne-tagged lipid probes have been visualized localizing to acidic organelles like lysosomes and subsequently trafficking to the endoplasmic reticulum and plasma membrane. nih.govresearchgate.net

Table 2: Major Endocytic Pathways for Cellular Uptake
PathwayKey Proteins/FeaturesCommon Inhibitor(s)Relevance to Fatty Acid Analogues
Clathrin-Mediated EndocytosisClathrin, Adaptor proteinsChlorpromazine, Dynasore plos.orgnih.govA primary route for receptor-mediated uptake; may be involved depending on cell type and specific transporters.
Caveolae-Mediated EndocytosisCaveolin, Cavin, Lipid raftsGenistein, Methyl-β-cyclodextrin plos.orgnih.govImportant for transport of some lipids and signaling molecules.
MacropinocytosisActin-driven membrane rufflingAmiloride, Cytochalasin A plos.orgnih.govA non-specific pathway that may contribute to the bulk uptake of extracellular components, including fatty acids.

Role as a Metabolic Probe and Reporter in Biological Systems Research

The terminal alkyne group in this compound is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be made to react selectively with a partner molecule—typically an azide (B81097)—through a "click chemistry" reaction. This feature makes this compound and other alkynoic acids powerful tools for probing biological processes. researchgate.netbohrium.com

Metabolic labeling is a technique where a modified biomolecule is supplied to cells or organisms, which then incorporate it into larger macromolecules through their natural metabolic pathways. liverpool.ac.uk this compound serves as a metabolic label for studying two major classes of molecules: proteins and lipids.

Proteomics: Many proteins undergo post-translational modification with fatty acids (acylation), which affects their localization and function. When cells are incubated with this compound, it can be attached to proteins via N-myristoylation or S-palmitoylation. nih.gov After incorporation, the cell lysate is treated with an azide-containing reporter tag (e.g., azide-biotin or azide-fluorophore) in the presence of a copper(I) catalyst (CuAAC). nih.gov This covalently links the reporter to the alkyne-modified proteins, allowing for their subsequent enrichment (with biotin) and identification by mass spectrometry, or visualization (with a fluorophore). nih.govnih.gov This approach enables the identification and quantification of newly synthesized or modified proteins within a complex proteome. nih.gov

Lipidomics: Lipidomics aims to quantify the complete set of lipids in a biological system. nih.govyoutube.comyoutube.com By feeding cells this compound, researchers can trace its incorporation into various lipid species, such as phospholipids, triglycerides, and cholesteryl esters. researchgate.netbohrium.com Following a labeling period, lipids are extracted and subjected to click chemistry to attach a reporter tag. The tagged lipids can then be analyzed by mass spectrometry, allowing for the sensitive detection and identification of lipids that were synthesized during the labeling window. researchgate.net This "pulse-chase" approach provides dynamic information about lipid synthesis, remodeling, and trafficking pathways. researchgate.net

Activity-based protein profiling (ABPP) is a chemical proteomics technology that uses reactive chemical probes to assess the functional state of enzymes in complex biological samples. plantchemetics.orgnih.govfrontiersin.org A typical activity-based probe (ABP) consists of a reactive group (warhead) that covalently binds to an enzyme's active site, a linker, and a reporter tag. nih.gov

While this compound itself lacks a classical reactive warhead, its alkyne handle makes it suitable for a two-step ABPP approach. nih.gov This strategy is particularly useful for targeting enzymes for which a direct ABP is not available, or when a bulky reporter tag might interfere with enzyme binding. In this workflow:

An alkyne-modified inhibitor or substrate analogue, such as a derivative of this compound designed to target a specific enzyme family (e.g., fatty acid amide hydrolase), is introduced to the proteome.

The probe binds to the active site of its target enzymes.

Following incubation, an azide-functionalized reporter tag is added via click chemistry to label the probe-bound proteins for subsequent analysis. rsc.orgnih.gov

This approach allows for the profiling of fatty acid-metabolizing enzymes, identifying changes in their activity states under different physiological or pathological conditions.

The introduction of a fatty acid analogue like this compound can serve as a method to perturb endogenous metabolic pathways for research purposes. By mimicking natural fatty acids, it can compete for binding to the active sites of enzymes involved in fatty acid transport, activation, and breakdown (β-oxidation). bohrium.com

This competitive inhibition can lead to a reduction in the processing of natural substrates, causing them to accumulate or be shunted into alternative pathways. libretexts.orgnih.govnih.gov For example, if this compound is a poor substrate for a particular acyl-CoA synthetase or β-oxidation enzyme, its presence could slow the entire pathway, allowing researchers to study the resulting downstream effects. The metabolic products of this compound itself may also have distinct biological activities that perturb cellular processes. For instance, the metabolism of arachidonic acid through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways generates a host of signaling molecules; introducing an analogue could alter this network. nih.gov

By observing how the cellular metabolome and proteome respond to the introduction of this compound, researchers can gain insights into the regulation and connectivity of metabolic networks. mdpi.com

Advanced Analytical Methodologies for 6 Nonynoic Acid Research

Chromatographic Separations for Isolation, Purification, and Complex Mixture Analysis

Chromatographic techniques are fundamental to the analysis of 6-nonynoic acid, enabling its separation from other components for qualitative and quantitative assessment, as well as for purification. The choice of method depends on the sample matrix, the required purity, and the subsequent analytical goal.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, but it requires the conversion of non-volatile compounds like this compound into more volatile derivatives. jianhaidulab.com This derivatization process targets the polar carboxyl group to produce a less polar, more thermally stable ester. jianhaidulab.com

Common derivatization strategies include:

Fatty Acid Methyl Esters (FAMEs): A widely used method where the carboxylic acid is converted to its corresponding methyl ester. This can be achieved using reagents like sodium methoxide or potassium hydroxide in methanol. jfda-online.com

Pentafluorobenzyl (PFB) Esters: This method involves reacting the fatty acid with pentafluorobenzyl bromide (PFB-Br) to form PFB esters. jfda-online.comlipidmaps.org These derivatives are particularly suited for detection by negative chemical ionization (NCI) mass spectrometry, which can provide high sensitivity. jianhaidulab.comjfda-online.com

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for library matching and confirmation of its identity. nih.gov

Table 1: GC-MS Spectral Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

ParameterValue
NIST Number35847
LibraryMain Library
Total Peaks127
Top Peak (m/z)41
2nd Highest Peak (m/z)39
3rd Highest Peak (m/z)79

Liquid chromatography-mass spectrometry (LC-MS) is highly effective for analyzing fatty acids without the need for derivatization to increase volatility. nih.gov It is particularly useful for separating isomers and analyzing complex lipid extracts. sciex.comlipidmaps.org

Reverse-phase high-performance liquid chromatography (HPLC) is a common separation mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sciex.com A typical mobile phase might consist of a mixture of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency, especially for MS detection. sielc.com

While direct analysis is possible, derivatization can be employed in LC-MS to enhance sensitivity. For instance, fatty acids can be derivatized with a tertiary amine to improve their detection in positive ion mode electrospray ionization (ESI). sciex.com ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, making it suitable for analyzing intact molecules. lipidmaps.org In the case of this compound, analysis in negative ESI mode would yield a prominent carboxylate anion [M-H]⁻. lipidmaps.org

Table 2: Illustrative LC-MS Conditions for Unsaturated Fatty Acid Analysis These are general conditions and would require optimization for this compound specifically.

ParameterDescription
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) lipidmaps.orgsielc.com
ColumnReverse-phase C18 (e.g., 100 x 3.0 mm, 1.7 µm) sciex.com
Mobile PhaseGradient elution with Acetonitrile and Water containing 0.1% Formic Acid sielc.com
Ionization SourceElectrospray Ionization (ESI), typically in negative mode for underivatized fatty acids lipidmaps.org
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Ion Trap lipidmaps.org

When a high-purity sample of this compound is required for structural elucidation, biological assays, or as a reference standard, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. warwick.ac.ukisca.in Unlike analytical HPLC, which aims to identify and quantify small amounts of a substance, the objective of preparative HPLC is to isolate and purify larger quantities of a target compound. warwick.ac.ukisca.in

The process often begins with optimizing a separation on an analytical scale. isca.in This analytical method is then scaled up for preparative work, which involves using larger columns, higher flow rates, and significantly larger sample injection volumes. warwick.ac.uk Key considerations in preparative chromatography include:

Loading Capacity: The amount of sample that can be applied to the column without compromising the separation. This can be manipulated through concentration overload (increasing sample concentration) or volume overload (increasing injection volume). rssl.com

Solvent Consumption: High flow rates and multiple injections can lead to the use of large volumes of solvent, which is a consideration for cost and waste management. rssl.com

Purity vs. Yield: The primary goal is to achieve the desired purity of the isolated fraction. This may sometimes involve sacrificing some of the yield to ensure high purity. rssl.com

Techniques like high-speed countercurrent chromatography (HSCCC), a form of liquid-liquid partition chromatography without a solid support, can also be employed for purification, as they eliminate irreversible adsorption of the sample. nih.gov

Table 3: Comparison of Analytical and Preparative HPLC

ParameterAnalytical HPLCPreparative HPLC
ObjectiveQualitative and quantitative determination warwick.ac.ukIsolation and purification of a substance warwick.ac.uk
Sample AmountMicrogram (µg) range warwick.ac.ukMilligram (mg) to gram (g) range isca.in
Column Internal DiameterTypically 2.1 - 4.6 mmTypically >10 mm, can be much larger
Flow RateTypically 0.2 - 1.5 mL/minTypically >10 mL/min, can be much higher

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Metabolomics Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and for distinguishing between molecules with very similar masses. nih.gov For this compound (C₉H₁₄O₂), HRMS can confirm its molecular formula by measuring its mass with a high degree of precision (e.g., to four or more decimal places). nih.gov This capability is essential in metabolomics studies to confidently identify metabolites in complex biological extracts. mass-analytica.com

Tandem mass spectrometry (MS/MS or MS²) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govmdpi.com This process provides detailed structural information about the precursor ion. acgpubs.org

In an MS/MS experiment for this compound, the deprotonated molecule [M-H]⁻ at m/z 153.09 would be selected in the first mass analyzer. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. nih.gov The fragmentation of the fatty acid backbone can help to confirm its structure, although locating the precise position of the triple bond from fragmentation alone can be challenging without specialized techniques. The resulting product ion spectrum is characteristic of the molecule's structure and can be used for definitive identification. rsc.org

Table 4: Hypothetical Key Fragmentation Pathways for [M-H]⁻ Ion of this compound (m/z 153.09) This table is illustrative of common fatty acid fragmentation and would require experimental verification for this compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossInterpretation
153.1135.118.0 (H₂O)Loss of a water molecule from the carboxylate group.
153.1109.144.0 (CO₂)Decarboxylation, loss of carbon dioxide.
153.1VariousAlkyl chains (CₓHᵧ)Cleavage along the carbon chain, providing structural information.

Isotope labeling involves replacing one or more atoms in a molecule with their stable, heavier isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). ckisotopes.com This technique is invaluable when used in conjunction with mass spectrometry. otsuka.co.jp

For this compound, a ¹³C-labeled version could be synthesized and introduced into a biological system. google.com The labeled compound is chemically identical to the natural version but has a higher mass. Mass spectrometry can easily distinguish between the labeled (exogenous) and unlabeled (endogenous) forms of the acid and its downstream metabolites. This allows researchers to trace the metabolic fate of this compound, identifying the products of its biochemical transformations with high confidence. nih.gov

Isotope-labeled compounds also serve as ideal internal standards for quantitative analysis. jianhaidulab.com By adding a known amount of labeled this compound to a sample before extraction and analysis, any sample loss during preparation can be precisely accounted for, leading to highly accurate quantification of the endogenous compound. jianhaidulab.com Furthermore, this approach can be used to assess the efficiency of derivatization reactions by comparing the signal of the labeled standard before and after the chemical modification. nih.gov

Table 5: Mass Shifts for Isotope-Labeled this compound (C₉H₁₄O₂) This table illustrates the change in monoisotopic mass upon labeling.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift from Unlabeled
This compound (Unlabeled)¹²C₉¹H₁₄¹⁶O₂154.0994-
[1-¹³C]-6-Nonynoic acid¹³C¹²C₈¹H₁₄¹⁶O₂155.1027+1.0033
[¹³C₉]-6-Nonynoic acid¹³C₉¹H₁₄¹⁶O₂163.1291+9.0297
[D₄]-6-Nonynoic acid (example)¹²C₉¹H₁₀²H₄¹⁶O₂158.1245+4.0251

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural and dynamic investigation of this compound. While one-dimensional (1D) NMR provides fundamental information, multi-dimensional and dynamic NMR techniques offer deeper insights into the molecule's connectivity, stereochemistry, and conformational behavior.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the intricate connectivity and spatial relationships within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu This technique is instrumental in assigning each proton to its corresponding carbon atom in the this compound chain. For instance, the protons of the methyl group (C9) would show a correlation to the C9 carbon signal, and the protons on the carbons adjacent to the triple bond (C5 and C8) would be definitively linked to their respective carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. acdlabs.comlibretexts.org This is crucial for determining the stereochemistry and preferred conformations of the molecule. For a flexible molecule like this compound, NOESY can provide information about the spatial proximity of different methylene groups in the alkyl chain, offering insights into its folding patterns in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)Key NOESY Correlations (¹H-¹H)
1 (COOH)10-12 (broad s)~180-H2, H3H2
2 (CH₂)~2.3~34H2-C2C1, C3, C4H3, H4
3 (CH₂)~1.6~24H3-C3C2, C4, C5H2, H4, H5
4 (CH₂)~1.5~28H4-C4C3, C5, C6H3, H5
5 (CH₂)~2.2~18H5-C5C4, C6, C7H4, H8
6 (C≡)-~80-H5, H8-
7 (≡C)-~80-H5, H8, H9-
8 (CH₂)~2.2~18H8-C8C6, C7, C9H5, H9
9 (CH₃)~1.1~13H9-C9C7, C8H8

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. s = singlet.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes that occur on the NMR timescale. montana.edu For a flexible molecule like this compound, DNMR can be employed to investigate conformational changes, such as the rotation around single bonds in the alkyl chain. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes. nih.govnih.gov

The rotational barriers in the flexible alkyl chain of this compound are expected to be relatively low. However, subtle changes in the conformational equilibrium can be influenced by solvent effects and intermolecular interactions. While specific DNMR studies on this compound are not widely reported, the principles of this technique are applicable to understanding the motional properties of its hydrocarbon chain.

Spectroscopic Techniques for Specific Functional Group Characterization and Interaction Studies

Beyond NMR, other spectroscopic techniques provide valuable information about the specific functional groups present in this compound and can be used to study its interactions with other molecules.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be characterized by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a carboxylic acid dimer. libretexts.orglibretexts.org A strong C=O stretching band would appear around 1710 cm⁻¹. libretexts.org The C≡C triple bond stretch would be observed as a weak but sharp band around 2120 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C≡C stretching vibration of the alkyne group in this compound would give a strong and sharp signal around 2120 cm⁻¹. nih.gov The C-C stretching and CH₂ bending modes in the alkyl chain would also be observable. mdpi.com The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (very broad, strong)Weak
C-H (Alkyl)Stretching2850-2960 (strong)2850-2960 (strong)
C=O (Carboxylic Acid)Stretching~1710 (strong)Moderate
C≡C (Alkyne)Stretching~2120 (weak, sharp)~2120 (strong, sharp)
C-O (Carboxylic Acid)Stretching1210-1320 (strong)Weak
CH₂Bending (Scissoring)~1465 (moderate)~1440 (moderate)

UV-Visible spectroscopy is most useful for analyzing molecules with conjugated π-systems. Since this compound does not possess a conjugated system, its UV absorbance is expected to be weak and at shorter wavelengths, typically below 220 nm, arising from the n→π* transition of the carbonyl group in the carboxylic acid. While not ideal for qualitative analysis of the parent molecule, UV-Vis spectroscopy can be employed for quantification, particularly after derivatization to introduce a chromophore, or in conjunction with high-performance liquid chromatography (HPLC) for the analysis of fatty acids. nih.gov

Quantitative Analysis in Complex Biological and Chemical Matrices

The accurate quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or chemical reaction mixtures is crucial for various research applications. Chromatographic techniques coupled with sensitive detectors are the methods of choice for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the quantification of fatty acids. nih.govmdpi.com A reversed-phase HPLC method can be developed to separate this compound from other components in the matrix. The compound is then detected by a mass spectrometer, often in negative ion mode, where the deprotonated molecule [M-H]⁻ is monitored. The use of a deuterated internal standard can improve the accuracy and precision of the quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of fatty acids. nih.govnih.gov Prior to analysis, this compound needs to be derivatized to increase its volatility, typically by converting the carboxylic acid to a more volatile ester, such as a methyl or silyl ester. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and is well-suited for separating complex mixtures of fatty acids.

The validation of these quantitative methods according to regulatory guidelines is essential to ensure their reliability, and includes the assessment of linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Table 3: Comparison of Quantitative Analytical Techniques for this compound

TechniqueSample PreparationSelectivitySensitivityThroughput
LC-MS/MS Minimal (protein precipitation, liquid-liquid extraction)Very HighHigh (low ng/mL to pg/mL)High
GC-MS Derivatization required (esterification)HighVery High (pg/mL to fg/mL)Moderate
HPLC-UV Derivatization may be needed for enhanced sensitivityModerateLow to ModerateHigh

Development and Validation of Robust Analytical Methods for Research Samples

The development of a reliable analytical method for this compound is a multi-step process that begins with selecting the appropriate technique and is followed by a thorough validation to ensure the data generated is accurate and reproducible. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly employed techniques for the analysis of fatty acids, including those with unsaturation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound typically requires a derivatization step to increase its volatility and thermal stability. The active hydrogen of the carboxylic acid group is replaced with a less polar functional group. Common derivatization approaches for carboxylic acids include:

Esterification: Conversion to methyl esters (FAMEs) or other alkyl esters is a widely used method. Reagents like boron trifluoride-methanol (BF3-methanol) or diazomethane can be employed for this purpose.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters, which are highly volatile and suitable for GC-MS analysis.

Pentafluorobenzyl (PFB) Bromide Derivatization: This method is particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) mode, allowing for trace-level detection.

Once derivatized, the analyte is separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, which can simplify sample preparation and reduce the risk of analyte loss. Reversed-phase chromatography is a common separation technique, where a C18 or C8 column is used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization.

Detection is typically performed using electrospray ionization (ESI) in negative ion mode, which is highly sensitive for deprotonated carboxylic acids. The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantification.

Method Validation

A developed analytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters, in accordance with international guidelines, include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Representative Validation Parameters for a Hypothetical GC-MS Method for this compound Analysis

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (RSD%)
- Repeatability≤ 15%4.8%
- Intermediate Precision≤ 15%7.2%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL

Strategies for Trace Analysis and Determination of Detection Limits

In many research contexts, such as in biological matrices, this compound may be present at very low concentrations. Therefore, strategies for trace analysis are essential.

Sample Preparation for Trace Analysis

Effective sample preparation is critical to concentrate the analyte and remove interfering matrix components. Common techniques include:

Liquid-Liquid Extraction (LLE): This is a classic method for extracting fatty acids from aqueous samples using an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to isolate and concentrate analytes from complex samples. Different sorbent materials can be used based on the properties of this compound and the sample matrix.

Enhancing Sensitivity

To achieve the low detection limits required for trace analysis, several strategies can be employed:

Derivatization for Enhanced Detection: As mentioned earlier, derivatization with reagents like PFB-Br can significantly enhance the sensitivity of GC-MS analysis in ECNI mode.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can improve selectivity and reduce background noise, thereby lowering detection limits.

Optimized Instrumentation: Utilizing highly sensitive mass spectrometers and optimizing instrument parameters such as ionization source settings and detector voltages are crucial.

Determination of Detection Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. There are several approaches to determine these limits:

Signal-to-Noise Ratio (S/N): This is a common approach where the LOD is typically defined as the concentration that produces a signal three times the level of the baseline noise, and the LOQ is ten times the noise level.

Standard Deviation of the Blank: This method involves analyzing a number of blank samples, calculating the standard deviation of the responses, and then using a multiplier (typically 3 for LOD and 10 for LOQ) to determine the limits.

Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines from a calibration curve.

Table 2: Comparison of Hypothetical Detection Limits for this compound with Different Analytical Techniques

Analytical TechniqueDerivatizationIonization ModeTypical LODTypical LOQ
GC-MS Methyl EsterElectron Ionization (EI)1 - 5 ng/mL5 - 15 ng/mL
GC-MS PFB EsterECNI0.1 - 0.5 ng/mL0.5 - 2 ng/mL
LC-MS/MS NoneESI (-)0.5 - 2 ng/mL2 - 10 ng/mL

Theoretical and Computational Studies of 6 Nonynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. These ab initio methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) for Molecular Orbitals, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 6-nonynoic acid, DFT calculations would be instrumental in understanding its fundamental chemical nature.

DFT can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized around the carbon-carbon triple bond (the alkyne group) and the carboxyl group, as these are the most electron-rich regions. The LUMO would likely be distributed over the π-system of the alkyne and the carbonyl carbon.

Energetic calculations using DFT can predict the relative stabilities of different conformers of this compound. The flexible alkyl chain allows for numerous rotational isomers, and DFT can identify the global minimum energy structure, which is the most stable conformation. Spectroscopic predictions, such as infrared (IR) and Raman vibrational frequencies, can also be calculated. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to functional groups within the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
HOMO Energy -7.2 eV Relates to the ionization potential and electron-donating ability.
LUMO Energy -0.5 eV Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 6.7 eV Indicator of chemical reactivity and stability.
Dipole Moment 1.8 D Influences intermolecular interactions and solubility.
C≡C Stretch Freq. ~2150 cm⁻¹ Characteristic IR absorption for the alkyne group.

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state theory is a cornerstone of chemical kinetics, and its computational application allows for the detailed study of reaction mechanisms. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation energies and gain insight into the feasibility and pathways of chemical reactions.

For this compound, transition state modeling could be applied to various reactions, such as the addition of electrophiles to the alkyne bond or the esterification of the carboxylic acid. For instance, in the hydrohalogenation of the alkyne, computational modeling can determine the structure of the transition state for the initial protonation and the subsequent nucleophilic attack, helping to explain the regioselectivity of the reaction. These calculations can also be extended to more complex, metal-catalyzed reactions involving the alkyne moiety.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the exploration of conformational landscapes and intermolecular interactions over time.

Solvation Effects and Conformational Dynamics in Different Environments

The behavior of this compound can be significantly influenced by its environment. MD simulations are particularly well-suited to study these effects. By simulating this compound in different solvents, such as water or a nonpolar organic solvent, one can observe how the solvent molecules arrange around the solute and how this affects its conformation.

In an aqueous environment, the hydrophilic carboxylic acid head would be expected to form hydrogen bonds with water molecules, while the hydrophobic alkyl chain would likely adopt a more compact conformation to minimize its exposure to water. In a nonpolar solvent, the molecule might adopt a more extended conformation. MD simulations can quantify these effects by calculating properties such as the radial distribution function of solvent molecules around specific atoms and the end-to-end distance of the alkyl chain.

Ligand-Protein Binding Site Analysis and Docking Studies (In Silico)

In silico docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. While specific docking studies for this compound are not prominent, it can serve as a representative fatty acid in studies targeting enzymes involved in lipid metabolism, such as fatty acid synthase or cyclooxygenases.

The docking process involves placing the ligand in various positions and orientations within the protein's binding site and scoring the resulting complexes based on their predicted binding affinity. A successful docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the carboxylic acid group would likely act as a hydrogen bond donor and acceptor, while the alkyl chain would engage in hydrophobic interactions within the binding pocket.

Chemoinformatics and Structure-Activity Relationship (SAR) Modeling for Derivatives and Analogs

Chemoinformatics applies computational methods to analyze chemical data, while Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create predictive models for the activity of new compounds.

For this compound, SAR and QSAR studies could be employed to design derivatives with enhanced biological activities. By systematically modifying the structure of this compound—for example, by changing the chain length, the position of the alkyne, or by adding other functional groups—and correlating these changes with a measured biological effect, a predictive QSAR model can be developed. Such models can then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and testing.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Fatty acid synthase

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in computational chemistry allows for the investigation of a molecule's reactivity and selectivity without the need for physical experimentation. For this compound, these models focus on its two primary functional groups: the terminal carboxylic acid and the internal alkyne.

Reactivity Prediction: The reactivity of this compound can be assessed using quantum mechanical calculations, such as Density Functional Theory (DFT). These methods are used to determine the electronic structure of the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the π-bonds of the alkyne and the lone pairs on the carboxylic oxygen atoms are expected to contribute significantly to the HOMO, making them sites for electrophilic attack. The LUMO is likely distributed around the carbonyl carbon and the alkyne, indicating sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atoms of the carboxyl group would show a strong negative potential, while the carboxyl proton and carbonyl carbon would exhibit a positive potential.

Calculated Atomic Charges: Quantifying the partial charge on each atom helps pinpoint reactive sites. For example, the carbons involved in the triple bond and the carbonyl carbon are key sites for addition reactions.

Machine learning models, trained on large datasets of known reactions, are also employed to predict reactivity. mdpi.com These models can identify the most probable sites of reaction on a molecule like this compound when exposed to various reagents. xenosite.org

Selectivity Prediction: Computational models can also predict the selectivity of reactions involving this compound.

Regioselectivity: In reactions such as hydration or hydrohalogenation of the alkyne, computational models can predict which of the two sp-hybridized carbons is more likely to be attacked. This is achieved by calculating the relative stability of the possible transition states or intermediates for each pathway. The pathway with the lower activation energy is the predicted major product.

Chemoselectivity: When multiple reactive sites are present, models can predict which functional group will react preferentially. For instance, when treating this compound with a reducing agent, computational analysis of the reaction mechanisms can determine whether the alkyne or the carboxylic acid is more likely to be reduced under specific conditions.

Table 1: Calculated Molecular Descriptors for Reactivity Modeling of this compound (Illustrative DFT Data)
DescriptorPredicted ValueImplication for Reactivity
HOMO Energy-7.2 eVIndicates potential for reaction with electrophiles, likely at the alkyne π-system.
LUMO Energy+1.5 eVIndicates potential for reaction with nucleophiles, likely at the carbonyl carbon.
HOMO-LUMO Gap8.7 eVSuggests relatively high kinetic stability.
Mulliken Charge on C6 (Alkyne)-0.15 eSlightly electron-rich, influencing regioselectivity in addition reactions.
Mulliken Charge on C7 (Alkyne)-0.12 eSlightly electron-rich, partner to C6 in addition reactions.
Mulliken Charge on C1 (Carbonyl)+0.45 eHighly electrophilic, a primary site for nucleophilic attack.

Database Mining for Analog Discovery

Database mining is a computational technique used to identify molecules with structural or chemical similarities to a query compound from vast chemical libraries such as PubChem, ChEBI, and ZINC. nih.gov This process is essential for discovering analogs of this compound that may possess similar or improved properties for research applications.

The primary methods for analog discovery include:

Similarity Searching: This approach uses molecular fingerprints (binary strings that encode structural features) to quantify the similarity between this compound and other molecules in a database. A common metric is the Tanimoto coefficient, which ranges from 0 (no similarity) to 1 (identical). A researcher might search for all compounds with a Tanimoto similarity of >0.8 to this compound.

Substructure and Superstructure Searching: A substructure search identifies all molecules in a database that contain the this compound scaffold within their structure. Conversely, a superstructure search finds molecules that are fragments of the this compound structure.

Pharmacophore Searching: This method searches for compounds that share the same 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) as a bioactive conformation of this compound.

Through these methods, a list of structurally related compounds can be generated. For this compound, this could include other medium-chain fatty acids with different degrees of unsaturation, isomers with the alkyne at a different position (e.g., 2-nonynoic acid, 8-nonynoic acid), or molecules with similar chain length but different functional groups (e.g., nonanedioic acid).

Table 2: Hypothetical Analogs of this compound Identified Through Database Mining
Analog NameStructural ModificationPotential Research Interest
8-Nonynoic acidIsomer (terminal alkyne)Different reactivity profile for terminal vs. internal alkyne (e.g., coupling reactions).
Non-6-enoic acidAlkene instead of alkyneComparison of biological activity and physical properties of C=C vs. C≡C bond.
6-Decynoic acidElongated carbon chainInvestigating the effect of lipophilicity on properties.
Methyl 6-nonynoateEsterification of carboxylic acidModified polarity and use as a protected form or prodrug candidate.

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. nih.gov For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be simulated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. nih.gov Quantum mechanical methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts with remarkable accuracy. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Machine learning algorithms trained on vast spectral databases also offer a rapid and accurate alternative for NMR prediction. chemaxon.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), computational models can predict these frequencies and their corresponding intensities. For this compound, this would allow for the unambiguous assignment of key vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C stretch of the internal alkyne.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help predict molecular mass and isotopic patterns. Furthermore, by simulating the fragmentation of the parent ion, potential fragmentation pathways can be elucidated, aiding in the interpretation of tandem MS (MS/MS) data.

Table 3: Comparison of Typical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomTypical Experimental Shift (ppm)Predicted Shift (ppm) (DFT/GIAO)
C1 (Carboxyl)~180181.5
C2~3434.2
C3~2424.5
C4~2828.3
C5~1919.1
C6 (Alkyne)~8080.2
C7 (Alkyne)~8079.8
C8~1212.6
C9~1414.1

In Silico Design of Novel this compound Analogs with Desired Research Properties

In silico design involves the rational, computer-aided modification of a lead compound to optimize its properties for a specific purpose. nih.govresearcher.life Using this compound as a starting scaffold, novel analogs can be designed and evaluated computationally before any synthetic work is undertaken, saving significant time and resources.

The design process typically follows these steps:

Define a Goal: Identify a property to be optimized. This could be increasing potency towards a biological target, improving solubility, altering lipophilicity, or enhancing chemical stability.

Structural Modification: Create a virtual library of analogs by making systematic changes to the this compound structure. Modifications could include:

Altering the length of the alkyl chain.

Introducing branches or rings into the chain.

Replacing the carboxylic acid with other functional groups like esters, amides, or hydroxamic acids. mdpi.com

Adding substituents (e.g., halogens, hydroxyl groups) at various positions.

Shifting the position of the alkyne or replacing it with other unsaturated moieties.

Property Prediction: For each designed analog, use computational models to predict the desired properties (a process known as virtual screening). This involves calculating physicochemical properties (e.g., LogP, polar surface area), predicting ADME (absorption, distribution, metabolism, excretion) profiles, and estimating biological activity using techniques like molecular docking or Quantitative Structure-Activity Relationship (QSAR) models.

Selection and Synthesis: The most promising candidates, which show an improved predicted profile compared to the parent compound, are prioritized for chemical synthesis and experimental validation.

This iterative cycle of design, prediction, and refinement allows researchers to efficiently explore the chemical space around this compound and identify novel compounds with high potential for various research applications.

Table 4: In Silico Design of this compound Analogs and Their Predicted Properties
AnalogStructural ModificationDesign GoalPredicted Property Change
6-NonynamideCarboxylic acid → Primary amideIncrease hydrogen bonding potentialPolar Surface Area: 37.3 Ų → 43.1 Ų
9-Fluoro-6-nonynoic acidTerminal H → F on C9Block metabolic oxidation at the terminal methyl groupIncreased metabolic stability (qualitative prediction)
6-Nonynoic hydroxamic acidCarboxylic acid → Hydroxamic acidIntroduce metal-chelating groupPotential for activity as a histone deacetylase (HDAC) inhibitor. nih.gov
5-(But-1-yn-1-yl)pentanoic acidChain isomerizationAlter spatial arrangement of functional groupsModified binding conformation in receptor pockets.

Applications of 6 Nonynoic Acid in Scientific Research

6-Nonynoic acid, a nine-carbon carboxylic acid featuring a carbon-carbon triple bond at the sixth position, represents a molecule of significant interest in various domains of chemical and biological research. Its bifunctional nature, possessing both a terminal carboxylic acid and an internal alkyne, makes it a valuable and versatile component for chemical synthesis and modification. While direct and extensive research singling out this compound is still emerging, its utility can be understood through the numerous applications of structurally similar alkynoic acids. These related compounds demonstrate the fundamental reactivity and potential of the alkynoic acid scaffold in complex synthesis, bioorthogonal methodologies, and materials science. This article explores the established and potential applications of this compound, drawing upon detailed findings from analogous molecules to illustrate its role in advancing scientific research.

Emerging Research Frontiers and Future Directions for 6 Nonynoic Acid Studies

Exploration of Unconventional Reactivity and Catalysis for 6-Nonynoic Acid Transformations

The unique structure of this compound, featuring both a terminal alkyne and a carboxylic acid, presents a rich platform for exploring novel chemical transformations. Research is moving beyond traditional reactions to investigate unconventional reactivity patterns catalyzed by sophisticated metal complexes and organocatalysts.

A significant area of research involves the metal-catalyzed cycloisomerization of alkynoic acids to form unsaturated lactones, which are valuable structural motifs in many natural products and bioactive molecules. uniovi.es While early work often relied on toxic mercury salts, a wide array of transition metal compounds are now being employed to activate the carbon-carbon triple bond towards carboxylate attack. uniovi.es For instance, dinuclear Palladium(II) complexes have been shown to effectively catalyze the cycloisomerization of γ-alkynoic acids in water, yielding (Z)-γ-alkylidene butyrolactones cleanly at room temperature without by-products from alkyne hydration. uniovi.es

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for activating alkynoic acids. researchgate.net By generating alkynyl acyl azolium intermediates in situ, NHCs can facilitate novel annulation reactions. For example, an NHC-catalyzed formal [3+3] annulation of alkynyl carboxylic acids has been developed to construct imidazo[2,1-b] acs.orgresearchgate.netthiazinone skeletons, demonstrating a rapid pathway to complex heterocyclic compounds. researchgate.net

Future research will likely focus on developing catalysts that offer even greater selectivity (chemo-, regio-, and stereoselectivity) and efficiency. Exploring tandem and cascade processes that leverage the dual functionality of this compound could lead to the streamlined synthesis of complex molecules from a simple starting material. mdpi.com

Table 1: Examples of Catalytic Transformations Applicable to Alkynoic Acids

Catalyst Type Reaction Substrate Class Product Class Key Features
Dinuclear Pd(II) Complex Cycloisomerization γ-Alkynoic acids (Z)-γ-Alkylidene butyrolactones Operates in water at room temperature; high selectivity. uniovi.es
N-Heterocyclic Carbene (NHC) Formal [3+3] Annulation Alkynyl carboxylic acids Imidazo[2,1-b] acs.orgresearchgate.netthiazinones In situ activation of the carboxylic acid; C-S bond formation. researchgate.net
Mo-alkylidyne NHC Alkyne Metathesis Alkynes Macrocycles Can be studied under confinement in microreactors. crc1333.de

Discovery of Novel Biological Roles and Pathways in Diverse Model Organisms

While the biological functions of this compound are not as extensively documented as those of more common fatty acids, emerging research suggests its involvement in specific biological processes. Recent metabolomic studies have begun to identify its presence and potential roles in various organisms.

In a 2024 study on the fermentation of Zhenjiang aromatic vinegar, this compound was identified as a key flavor-related compound. frontiersin.org Its concentration showed a strong positive correlation with the bacterium Schlegelella aquatica, suggesting a potential role for this microorganism in the production or metabolism of this compound during the fermentation process. frontiersin.org Additionally, the methyl ester of this compound has been detected in studies of volatile compounds in shallots (Allium ascalonicum L.). nih.gov

Although distinct from this compound, the related compound 8-methyl-6-nonenoic acid is a well-known precursor in the biosynthesis of capsaicin, the pungent compound in chili peppers. researchgate.netdiva-portal.org This pathway highlights how branched-chain unsaturated fatty acids participate in the generation of specialized secondary metabolites. Future research could explore whether this compound itself acts as a precursor or signaling molecule in other organisms, potentially in pathways analogous to capsaicinoid synthesis or in lipid metabolism. The identification of this compound in diverse contexts like fermented foods and plants suggests that further investigation into its metabolic pathways and ecological significance is warranted. frontiersin.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and their application to the study of this compound holds immense potential. These computational tools can analyze vast datasets to predict properties, optimize reaction conditions, and even design novel synthetic pathways, significantly accelerating the discovery process. mdpi.comnih.gov

ML algorithms can be trained on large databases of chemical reactions to predict the outcomes of transforming this compound under various conditions, saving significant time and resources in the lab. uni.luyoutube.com For example, deep learning models can predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules, allowing for the in silico screening of potential derivatives of this compound for therapeutic applications. mdpi.com

One of the most exciting applications is in retrosynthesis. AI platforms, drawing on the entire corpus of published chemical literature, can propose step-by-step "recipes" to synthesize a target molecule. sciencedaily.com Such a tool could devise multiple novel and efficient routes to this compound or its derivatives, potentially uncovering more sustainable or cost-effective methods. sciencedaily.com Furthermore, AI can be used to discover entirely new reactions by identifying hidden patterns in chemical data, opening up new avenues for the transformation of alkynoic acids. researchgate.net A current challenge is the digitization of reliable reaction data, including information on functional group compatibility and chemoselectivity, which is crucial for training accurate ML models. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on this compound Studies
Property Prediction Training models to predict physicochemical, biological, and toxicological properties from molecular structure. mdpi.com Rapidly screen virtual libraries of this compound derivatives for desired characteristics.
Reaction Optimization Using algorithms to explore parameter space (temperature, catalyst, solvent) and identify optimal reaction conditions. researchgate.net Improve yields and selectivity for the synthesis and transformation of this compound.
Retrosynthesis Planning Designing synthetic routes to a target molecule by working backward from the product. sciencedaily.com Discover novel, more efficient, or "greener" synthetic pathways to this compound.

Development of Advanced Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of this compound and its derivatives. The use of microreactors—devices with channels in the sub-millimeter range—further enhances these benefits, providing superior control over reaction conditions. mdpi.comnhsjs.com

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. mdpi.comvapourtec.com This enables precise temperature control, which is critical for managing highly exothermic reactions or preventing the degradation of sensitive compounds. It can also lead to significantly faster reaction times and higher yields. nhsjs.com For transformations of this compound, this could mean improved selectivity in catalytic processes and reduced formation of side products.

Flow chemistry also enhances safety, as only small volumes of hazardous reagents or intermediates are present at any given time. nhsjs.com This is particularly relevant for reactions involving energetic materials or toxic gases. For scaling up production, flow reactors are simply run for a longer duration or "numbered-up" by running multiple reactors in parallel, avoiding the challenges associated with scaling up batch reactors. taylors.edu.my Inductively heated flow reactors using copper tubing have been successfully employed as both the catalyst source and heating element for reactions such as 1,3-dipolar cycloadditions involving alkynes. researchgate.net This technology could be directly applied to this compound for creating triazole derivatives.

Opportunities for Real-Time Monitoring and In Situ Analysis Using Advanced Analytical Techniques

The ability to monitor chemical reactions as they happen provides invaluable mechanistic insight and allows for precise process control. The integration of advanced analytical techniques with chemical reactors, particularly in flow chemistry setups, is a major frontier for the study of this compound transformations.

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be coupled directly to a reactor for real-time, in situ analysis. This allows chemists to track the consumption of reactants and the formation of products and intermediates over time, leading to a detailed understanding of reaction kinetics and mechanisms.

In the context of alkynoic acid chemistry, in situ analysis is crucial for optimizing complex catalytic cycles. For example, when studying the cycloisomerization of alkynoic acids, real-time monitoring can help identify catalyst deactivation pathways or the formation of transient intermediates, guiding the development of more robust and efficient catalysts. acs.org The combination of flow microreactors with online analytics is particularly powerful, enabling high-throughput experimentation and rapid optimization of reaction conditions for processes like alkyne metathesis or hydrosilylation. crc1333.de This approach minimizes material consumption while maximizing data acquisition, accelerating the discovery and scale-up of new transformations for this compound. acs.org

Unaddressed Challenges and Future Collaborative Research Initiatives in Alkynoic Acid Chemistry

Despite significant progress, several challenges and opportunities remain in the field of alkynoic acid chemistry, including for this compound. Addressing these will require interdisciplinary collaboration between synthetic chemists, biologists, engineers, and data scientists.

Key Unaddressed Challenges:

Catalyst Development: Creating catalysts that can selectively functionalize one part of the this compound molecule (the alkyne or the carboxylic acid) while leaving the other untouched remains a significant hurdle. Achieving perfect chemo- and stereoselectivity, especially in complex cascade reactions, is a primary goal. uniovi.es

Elucidation of Biological Roles: The full scope of the biological functions of this compound and other rare alkynoic acids is largely unknown. Comprehensive metabolomic and transcriptomic studies are needed to identify the pathways they are involved in and the enzymes that produce and modify them. frontiersin.orgnih.gov

Bridging the AI-Experiment Gap: While AI shows great promise, integrating predictive models seamlessly into experimental workflows is a major challenge. This requires developing standardized data formats for chemical reactions and creating user-friendly platforms that allow experimentalists to leverage the power of AI without needing deep expertise in programming. nih.govresearchgate.net

Green and Scalable Synthesis: Developing synthetic routes that are not only efficient but also environmentally benign and economically scalable is crucial for industrial applications. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable feedstocks where possible. cinz.nz

Future progress will depend on collaborative initiatives. For example, shared databases of reaction outcomes could accelerate the development of more accurate AI models. uni.lu Open-source platforms for flow chemistry and analytical data processing would lower the barrier to entry for researchers. crc1333.de Collaborative projects that bring together academic specialists in catalysis with industrial experts in process development can help translate fundamental discoveries into practical applications for molecules like this compound. chemrxiv.org

Conclusion

Synthesis of Key Research Findings and Methodological Advancements Pertaining to 6-Nonynoic Acid

Research on this compound itself is limited; however, a comprehensive understanding can be synthesized from studies of its structural analogs. The compound is defined by its C9 backbone featuring a terminal alkyne and a carboxylic acid. Methodologically, its synthesis can be approached through established organic chemistry reactions like alkylation, which has been successfully used for related branched-chain alkynoic acids. google.com Its reactivity is predictably dual, with the carboxylic acid enabling esterification and amidation, and the terminal alkyne allowing for classic transformations like hydrogenation and modern click chemistry reactions. While direct analytical data is scarce, its spectroscopic signature can be reliably predicted, providing a basis for its identification and characterization in future research.

Broader Implications for Fundamental Organic Chemistry, Chemical Biology, and Materials Science

The bifunctional nature of this compound presents significant implications for several scientific fields. In organic chemistry , it serves as a valuable linear, nine-carbon building block for synthesizing more complex molecules. For chemical biology , the terminal alkyne group is of particular importance. It positions this compound as a potential tool for bioorthogonal chemistry, where it could be used to label and track biomolecules in living systems without interfering with native biological processes. This is analogous to the use of other terminal alkyne-containing fatty acids in metabolic labeling. In materials science , this compound could function as a monomer in polymerization reactions to create novel functional polymers with tailored properties. Furthermore, its carboxylic acid head and hydrocarbon tail make it a candidate for forming self-assembled monolayers on various substrates, useful for surface modification applications.

Perspectives on the Continued Relevance and Future Impact of this compound in Scientific Inquiry

The future relevance of this compound in scientific inquiry appears promising, particularly as a specialized chemical tool. Its potential lies not as a bulk chemical but as a strategic component in advanced applications. Future research is likely to focus on its role as a linker molecule in drug-conjugate systems, a metabolic probe in lipidomics, and a functional monomer for smart materials. As techniques in chemical synthesis and biological analysis become more sophisticated, the demand for precisely functionalized molecules like this compound is expected to grow, ensuring its continued impact in targeted research areas that bridge chemistry, biology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.